molecular formula C9H12N4S B1483932 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine CAS No. 2098048-21-4

1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No.: B1483932
CAS No.: 2098048-21-4
M. Wt: 208.29 g/mol
InChI Key: AYQTZXDOWBRBJJ-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H12N4S and its molecular weight is 208.29 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring substituted with a thiophene group and an aminoethyl side chain, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
  • Introduction of the Thiophene Group : The thiophene moiety is often introduced via cross-coupling reactions, such as the Suzuki or Stille coupling.
  • Attachment of the Aminoethyl Side Chain : This is accomplished through nucleophilic substitution reactions, where the pyrazole ring is reacted with an appropriate haloethylamine.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor activity. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Research has shown that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death . In vitro studies have revealed moderate to excellent activities against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to this class of compounds as well. For instance, certain pyrazole derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting a potential role in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.
  • Signal Transduction Pathways : It could influence various signal transduction pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) mutations in melanoma cells. Compounds similar to this compound showed promising results comparable to existing therapies .
  • Antimicrobial Activity : In another study, derivatives were tested against common bacterial strains, demonstrating significant inhibition at low concentrations. The mechanism involved disruption of membrane integrity leading to cell death .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialModerate to excellent activity against bacteria
Anti-inflammatoryInhibition of NO and TNF-α production

Properties

IUPAC Name

2-(2-aminoethyl)-5-thiophen-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c10-2-3-13-9(11)5-8(12-13)7-1-4-14-6-7/h1,4-6H,2-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQTZXDOWBRBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 2
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 3
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 4
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 5
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 6
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.